molecular formula C8H20N2O6S4 B1678617 Firibastat CAS No. 648927-86-0

Firibastat

Numéro de catalogue B1678617
Numéro CAS: 648927-86-0
Poids moléculaire: 368.5 g/mol
Clé InChI: HJPXZXVKLGEMGP-YUMQZZPRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Firibastat is a prodrug of two brain aminopeptidase A inhibitors, developed to treat resistant hypertension . It failed to show efficacy in a Phase III trial . It is the first member in the class of centrally acting agents to target the brain renin-angiotensin system .


Synthesis Analysis

Firibastat is a prodrug that is converted into two active (3S)-3-amino-4-sulfanyl-butane-1-sulfonic acid (EC33) molecules after crossing the blood–brain barrier .


Molecular Structure Analysis

Firibastat has a molecular formula of C8H20N2O6S4 and an average mass of 368.514 Da . It has two defined stereocentres .


Chemical Reactions Analysis

Firibastat is absorbed in the gastrointestinal tract with a small portion being converted to the active drug in the peripheral circulation .

Applications De Recherche Scientifique

Treatment of Hypertension

Firibastat is a first-in-class drug candidate for the treatment of hypertension, especially as monotherapy . It is a prodrug that delivers EC33, a selective inhibitor of Aminopeptidase A, to the brain, preventing the production of Angiotensin III, a key regulator of blood pressure . This unique mechanism of action makes Firibastat a potential alternative for patients with a low renin concentration and high vasopressin concentration profile .

Resistant Hypertension Management

Clinical trials have demonstrated Firibastat’s efficacy in managing resistant hypertension, a condition where blood pressure remains high despite the use of multiple antihypertensive medications . Firibastat has shown positive results in reducing daytime systolic blood pressure in hypertensive patients, which is crucial since resistant hypertension is associated with a higher risk of cardiovascular events .

Cardiovascular Risk Reduction

Firibastat’s Phase IIb study, named NEW-HOPE, covered hypertensive patients at high cardiovascular risk . The study’s results suggest that Firibastat could play a significant role in reducing cardiovascular risk in this patient population by effectively lowering blood pressure .

Brain Renin-Angiotensin System Targeting

As the first member of centrally acting agents targeting the brain renin-angiotensin system, Firibastat offers a new pathway for treating hypertension . This approach could enhance the regimen of agents currently available and provide a significant reduction in blood pressure with minimal side effects .

Treatment in Diverse Populations

Firibastat may offer new hope in improving blood pressure control across various race/ethnicity and gender groups, addressing the persistent disparity in hypertension prevalence and management .

Innovative Therapeutic Class

Firibastat introduces a new therapeutic class of treatment for hypertension, which could be particularly beneficial for patients who are difficult to treat due to the complexity of their condition .

Potential for Patent Extension

The therapeutic use of Firibastat is protected by several families of patents, ensuring industrial protection until 2033, with the potential for additional protection certificates . This could extend the compound’s exclusivity period, allowing for further research and development.

Global Health Impact

Considering hypertension’s role as a potent risk factor for stroke and cardiovascular disease, Firibastat’s development and application could have a significant impact on global health, potentially reducing the number of deaths attributed to hypertension-related complications .

Mécanisme D'action

Target of Action

Firibastat, also known as QGC-001, primarily targets the brain renin-angiotensin system (RAS) . Specifically, it inhibits brain aminopeptidase A (APA) , which is involved in the conversion of angiotensin-II into angiotensin-III .

Mode of Action

Firibastat acts as a prodrug that selectively and specifically inhibits the conversion of brain angiotensin-II into angiotensin-III . This inhibition is achieved by targeting APA, thereby reducing the production of angiotensin-III .

Biochemical Pathways

The primary biochemical pathway affected by firibastat is the brain renin-angiotensin system (RAS) . By inhibiting APA, firibastat prevents the conversion of angiotensin-II to angiotensin-III . This action disrupts the normal functioning of the RAS, leading to a decrease in vasopressin release and sympathetic nerve activity .

Pharmacokinetics

In terms of pharmacokinetics, firibastat is orally active and can cross the gastrointestinal and blood-brain barriers . The peak plasma concentrations of firibastat increase in a dose-dependent manner, with the median durations to reach the peak plasma concentrations of firibastat and its active metabolite EC33 being 1.5 and 3 hours, respectively .

Result of Action

The molecular and cellular effects of firibastat’s action primarily involve a significant reduction in blood pressure . This is achieved through the simultaneous effect on the arteries, heart, and kidney . Clinical trials have demonstrated the effectiveness and safety of firibastat in treating mild hypertension as well as resistant hypertension .

Action Environment

The action, efficacy, and stability of firibastat can be influenced by various environmental factors. For instance, the patient’s position and relaxation state can impact the measurement of blood pressure . Furthermore, the prevalence of resistant hypertension, which firibastat is designed to treat, is estimated to be around 13.7% , indicating a significant need for this medication in the current healthcare environment.

Safety and Hazards

Clinical trials have demonstrated the effectiveness and safety of Firibastat in mild hypertension as well as resistant hypertension . No severe adverse effects related to Firibastat treatment have been reported .

Orientations Futures

Firibastat represents a promising novel strategy for treating hypertension by blocking brain renin-angiotensin system activity . Further studies are needed to confirm the blood pressure effects of Firibastat in a larger population, for a longer period, and in a more diverse population .

Propriétés

IUPAC Name

(3S)-3-amino-4-[[(2S)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPXZXVKLGEMGP-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS(=O)(=O)O)[C@@H](CSSC[C@H](CCS(=O)(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Firibastat

CAS RN

648927-86-0
Record name Firibastat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648927860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QGC-001
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13107
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name aminobutane sulfonate disulfure
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FIRIBASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/638KY4573I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Firibastat
Reactant of Route 2
Reactant of Route 2
Firibastat
Reactant of Route 3
Reactant of Route 3
Firibastat
Reactant of Route 4
Reactant of Route 4
Firibastat
Reactant of Route 5
Reactant of Route 5
Firibastat
Reactant of Route 6
Reactant of Route 6
Firibastat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.